REACTION_CXSMILES
|
[C:1]([O-])([O-])=O.[K+].[K+].[F:7][C:8]1[CH:16]=[CH:15][C:11]([C:12]([OH:14])=[O:13])=[CH:10][N:9]=1.CI>CN(C)C=O>[CH3:1][O:13][C:12](=[O:14])[C:11]1[CH:15]=[CH:16][C:8]([F:7])=[N:9][CH:10]=1 |f:0.1.2|
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Name
|
|
Quantity
|
191 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
77.8 g
|
Type
|
reactant
|
Smiles
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FC1=NC=C(C(=O)O)C=C1
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Name
|
|
Quantity
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551 mL
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Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
51.5 mL
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Type
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reactant
|
Smiles
|
CI
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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mixture stirred overnight at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction mixture was partitioned between ethyl acetate and water
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Type
|
WASH
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Details
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The organic layer was washed three times with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
once with brine, and then dried over Na2SO4
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Type
|
CUSTOM
|
Details
|
Purification by silica gel flash chromatography (ethyl acetate/dichloromethane)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
|
COC(C1=CN=C(C=C1)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 71.8 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |